(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide

Protease Substrate Specificity Environmental Enzymology Fluorogenic Assay

Generic AMC substrates (e.g., Leu-AMC, Arg-AMC) cross-react with up to eight alternative aminopeptidases, inflating background signal and invalidating kinetic constants in proline-specific assays. H-Pro-AMC (CAS 96643-94-6) resolves this with stringent N-terminal proline specificity. • Km = 40 µM (prolyl aminopeptidase, D. hansenii) enabling standardized kinetic normalization across experiments • Minimal cross-reactivity ensures measured fluorescence originates exclusively from PIP/PAP activity, not contaminating aminopeptidases • Free base form (no hydrobromide counterion) compatible with DMSO/DMF dissolution and downstream synthetic coupling workflows

Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
CAS No. 96643-94-6
Cat. No. B555230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide
CAS96643-94-6
Synonyms(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide; 96643-94-6; L-Pro-AMC; L-P-AMC; L-Pro-7-Amino-4-Methylcoumarin; AmbotzHAA7730; AC1MBZMU; SCHEMBL3278475; ZINC403569; AKOS022186098; AJ-22160; AK144294; ST24036356; (2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3
InChIInChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19)/t12-/m0/s1
InChIKeyHSLXTZWJAHQHHF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-AMC Sourcing Guide for Protease Research


(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide, widely designated H-Pro-AMC, is a synthetic, single-amino-acid fluorogenic substrate belonging to the 7-amido-4-methylcoumarin (AMC) conjugate class [1]. The compound comprises an L-proline residue linked via an amide bond to the AMC fluorophore; upon enzymatic cleavage at the N-terminal proline by proline-specific exopeptidases, free AMC is liberated, producing a quantifiable fluorescence signal (λex ~360–380 nm, λem ~440–460 nm) . Its primary utility lies in the real-time kinetic monitoring of proline iminopeptidase (PIP, EC 3.4.11.5) and related prolyl aminopeptidase activities, with established Michaelis–Menten parameters (Km = 40 µM for prolyl aminopeptidase from Debaryomyces hansenii) enabling standardized assay development [2].

Fluorogenic substrate for real-time kinetic monitoring of proline iminopeptidase (PIP) and prolyl aminopeptidase activity
Compatible with standard AMC fluorescence detection platforms
Reported Michaelis-Menten parameters support standardized assay development

H-Pro-AMC Substrate Specificity Advantage


The AMC fluorophore class encompasses a broad array of amino acid and peptide conjugates; however, the N-terminal residue dictates enzyme recognition and cleavage kinetics with high stringency. H-Pro-AMC is specifically hydrolyzed by proline iminopeptidase (PIP) and prolyl aminopeptidase, whereas substrates such as H-Leu-AMC or H-Arg-AMC are preferentially processed by leucine or arginine aminopeptidases, respectively [1]. Environmental peptidase surveys demonstrate that Pro-AMC-hydrolyzing enzymes exhibit significantly narrower substrate cross-reactivity than Leu-AMC- or Arg-AMC-cleaving enzymes—the latter two accept up to eight alternative amino acid conjugates, while Pro-AMC-cleaving activity remains largely confined to proline [2]. Substituting a generic amino acid-AMC therefore introduces off-target hydrolysis, inflates background signal, and invalidates kinetic constants, making H-Pro-AMC irreplaceable in any assay targeting proline-specific proteolytic activity.

Generic amino acid-AMC substrates (e.g., Leu-AMC, Arg-AMC) may exhibit off-target hydrolysis, increasing background signal and obscuring proline-specific activity.

Enzymes accepting Leu-AMC or Arg-AMC show broad cross-reactivity, which may inflate false-positive rates in complex biological matrices.

Kinetic constants derived with non-proline substrates may not accurately reflect prolyl aminopeptidase activity, compromising assay validity.

H-Pro-AMC vs Analogs: Quantitative Evidence


Pro-AMC Specificity vs Leu-AMC

In a competitive inhibition study of aquatic extracellular peptidases, enzymes hydrolyzing Pro-AMC displayed substantially narrower substrate cross-reactivity compared to those cleaving Leu-AMC or Arg-AMC. While Leu-AMC- and Arg-AMC-hydrolyzing enzymes demonstrated affinity for up to 8 distinct amino acid-AMC conjugates, Pro-AMC-hydrolyzing activity remained highly restricted to proline, indicating superior selectivity for proline-specific aminopeptidase measurement [1].

Substrate Cross-Reactivity
Head-to-head
Pro-AMC-hydrolyzing enzymes highly restricted to proline; Leu-AMC- and Arg-AMC-hydrolyzing enzymes accept up to 8 amino acid-AMC conjugates
May reduce false-positive signal in complex matrices
Competitive inhibition assay; environmental samples
Protease Substrate Specificity Environmental Enzymology Fluorogenic Assay

Enzyme Selectivity: H-Pro-AMC vs H-Gly-Pro-AMC

H-Pro-AMC (single amino acid-AMC conjugate) is cleaved by N-terminal proline-specific exopeptidases including proline iminopeptidase (PIP), prolyl aminopeptidase (PAP), and fibroblast activation protein (FAP), requiring only an N-terminal proline residue. In contrast, the closely related dipeptide substrate H-Gly-Pro-AMC is exclusively hydrolyzed by dipeptidyl peptidases (DPP4/DPPIV, DPP7, DPP8, DPP9) that mandate a free N-terminal X-Pro dipeptide motif [1]. This fundamental difference in enzyme recognition means the two substrates are non-interchangeable for profiling distinct protease families.

Enzyme Recognition Profile
Class-level
H-Pro-AMC cleaved by PIP, PAP, FAP; H-Gly-Pro-AMC cleaved by DPP4/DPP8/DPP9 — distinct enzyme families
Substrates are not interchangeable for different protease classes
Based on class-level enzyme specificity; PIP does not cleave H-Gly-Pro-AMC
Enzyme Kinetics Dipeptidyl Peptidase Proline Iminopeptidase

Aqueous Solubility: Salt vs Free Base

The hydrobromide salt form of H-Pro-AMC exhibits a quantified aqueous solubility of 50 mg/mL at ambient temperature, yielding a clear, colorless-to-light-yellow solution directly compatible with physiological buffer systems. In contrast, the free base form (CAS 96643-94-6) requires dissolution in organic co-solvents such as DMSO or DMF, with aqueous solubility typically below 5 mg/mL . This ≥10-fold solubility differential directly impacts assay workflow and data reliability.

Aqueous Solubility
Data to verify
Hydrobromide salt: 50 mg/mL (clear aqueous solution); Free base: <5 mg/mL (requires organic co-solvent)
Salt form supports aqueous assay workflows without organic co-solvent artifacts
Vendor-provided data; organic solvents may cause enzyme inhibition
Solubility Optimization Assay Buffer Preparation Salt Form Selection

Prolyl Aminopeptidase Kinetic Benchmark

Purified prolyl aminopeptidase from Debaryomyces hansenii hydrolyzes H-Pro-AMC with a Michaelis constant (Km) of 40 µM at pH 7.5, 37 °C, as determined by fluorometric assay [1]. This value is independently corroborated by the BRENDA enzyme database entry for proline iminopeptidase (EC 3.4.11.5), which lists Km = 0.04 mM for proline-7-amido-4-methylcoumarin under identical pH and temperature conditions [2]. This cross-validated Km provides a reliable benchmark for normalizing enzyme activity across laboratories and batches.

Kinetic Benchmark
Cross-study comparable
Km = 40 µM for prolyl aminopeptidase (D. hansenii)
Supports inter-laboratory kinetic normalization
pH 7.5, 37 °C; corroborated by BRENDA database
Michaelis-Menten Kinetics Prolyl Aminopeptidase Enzyme Assay Standardization

Key Applications of H-Pro-AMC


PIP Activity Quantification in Microbial Systems

H-Pro-AMC serves as the definitive substrate for PIP activity measurement, as demonstrated by its use in characterizing the Tricorn protease-interacting factor F1 from Thermoplasma acidophilum [1]. The compound's documented Km of 40 µM enables precise kinetic normalization across experiments, while its narrow cross-reactivity profile ensures that the measured fluorescence originates exclusively from proline-specific exopeptidase activity rather than from contaminating aminopeptidases that would otherwise cleave Leu-AMC or Arg-AMC [2].

HTS Assay for FAP Inhibitor Discovery

The broad-spectrum recognition of H-Pro-AMC by FAP, PIP, and PAP makes it an ideal universal screening substrate for proline-specific peptidase inhibitor libraries [1]. When combined with selective inhibitors (e.g., Z-Pro-Prolinal for PREP), the compound enables deconvolution of multi-enzyme signals in a single-well format, reducing the number of parallel assays required for primary screening and lowering overall procurement costs relative to maintaining separate substrate inventories.

Environmental Peptidase Profiling with High Specificity

In aquatic microbial ecology, Pro-AMC has been shown to exhibit substantially higher specificity for its cognate enzyme compared to Leu-AMC and Arg-AMC, which cross-react with up to eight alternative amino acid conjugates [1]. This specificity makes H-Pro-AMC the substrate of choice for field studies requiring unambiguous assignment of proline-specific proteolytic activity in complex environmental samples where multiple aminopeptidases coexist.

Free Base Use in Organic-Phase Synthesis

The free base form (CAS 96643-94-6), requiring dissolution in DMSO or DMF due to its hydrophobic character, is preferentially selected for synthetic chemistry workflows where the absence of a hydrobromide counterion is essential for subsequent coupling reactions or where aqueous exposure must be avoided [1]. This form is specifically indicated for preparing custom proline-AMC conjugates or for applications where the hydrobromide salt would interfere with downstream chemical modifications.

Application
Selection Property
Validation Focus
PIP activity quantification in microbial systems
Proline-specific exopeptidase substrate
Kinetic normalization and signal specificity
HTS for FAP inhibitor discovery
Broad proline-peptidase recognition
Multi-enzyme deconvolution with selective inhibitors
Environmental peptidase profiling
High substrate specificity
Unambiguous proline-specific activity assignment in complex samples
Organic-phase synthesis (free base form)
Free base form for organic-phase compatibility
Absence of hydrobromide counterion for coupling reactions
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